molecular formula C16H19NO3S B10969648 3-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide

3-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide

Cat. No.: B10969648
M. Wt: 305.4 g/mol
InChI Key: DLOVYSCAOWIMBP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-MESITYL-3-METHOXYBENZENESULFONAMIDE typically involves the reaction of 3-methoxybenzenesulfonyl chloride with mesitylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for N-MESITYL-3-METHOXYBENZENESULFONAMIDE are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques such as continuous flow reactors and automated chromatography systems .

Chemical Reactions Analysis

Types of Reactions

N-MESITYL-3-METHOXYBENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-MESITYL-3-METHOXYBENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-MESITYL-3-METHOXYBENZENESULFONAMIDE involves its selective agonist activity on the free fatty acid receptor 4 (FFA4/GPR120). This receptor is involved in the secretion of glucagon-like peptide-1 (GLP-1) and has been implicated in glucose homeostasis, adiposity, and regulation of the anti-inflammatory response. The compound binds to the receptor, activating downstream signaling pathways that lead to its physiological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

3-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C16H19NO3S/c1-11-8-12(2)16(13(3)9-11)17-21(18,19)15-7-5-6-14(10-15)20-4/h5-10,17H,1-4H3

InChI Key

DLOVYSCAOWIMBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=CC(=C2)OC)C

Origin of Product

United States

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